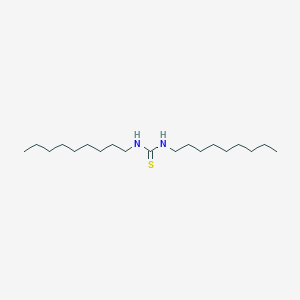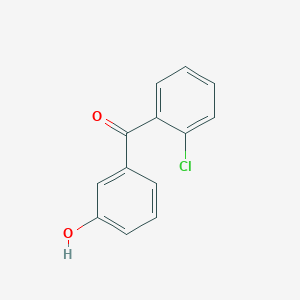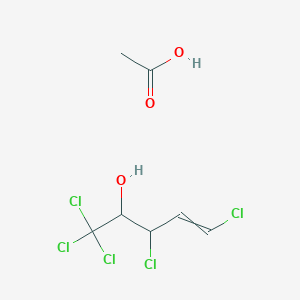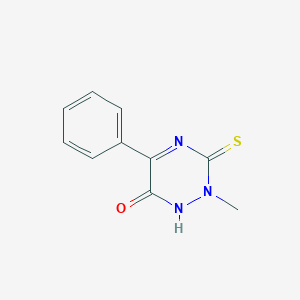
2-Methyl-5-phenyl-3-sulfanylidene-2,3-dihydro-1,2,4-triazin-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-phenyl-3-sulfanylidene-2,3-dihydro-1,2,4-triazin-6(1H)-one is a heterocyclic compound that contains a triazine ring. Compounds with triazine rings are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-phenyl-3-sulfanylidene-2,3-dihydro-1,2,4-triazin-6(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include the reaction of hydrazine derivatives with carbonyl compounds, followed by sulfur incorporation.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-phenyl-3-sulfanylidene-2,3-dihydro-1,2,4-triazin-6(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the triazine ring or sulfur atom.
Substitution: Nucleophilic or electrophilic substitution on the aromatic ring or triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-5-phenyl-3-sulfanylidene-2,3-dihydro-1,2,4-triazin-6(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-phenyl-1,2,4-triazine-3,5(2H,4H)-dione: Another triazine derivative with different functional groups.
5-Phenyl-1,2,4-triazine-3-thiol: Contains a thiol group instead of a sulfanylidene group.
Uniqueness
2-Methyl-5-phenyl-3-sulfanylidene-2,3-dihydro-1,2,4-triazin-6(1H)-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other triazine derivatives.
For precise and detailed information, consulting scientific literature, databases, or specific research articles is recommended
Properties
CAS No. |
62642-30-2 |
|---|---|
Molecular Formula |
C10H9N3OS |
Molecular Weight |
219.27 g/mol |
IUPAC Name |
2-methyl-5-phenyl-3-sulfanylidene-1H-1,2,4-triazin-6-one |
InChI |
InChI=1S/C10H9N3OS/c1-13-10(15)11-8(9(14)12-13)7-5-3-2-4-6-7/h2-6H,1H3,(H,12,14) |
InChI Key |
FBEMMGGHBZGWGZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=S)N=C(C(=O)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{[(4-Chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14512666.png)
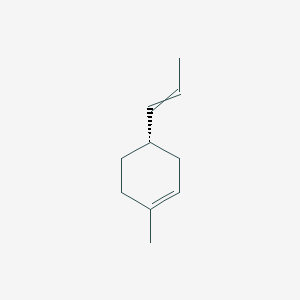

![2-[3-(1-Ethylquinolin-2(1H)-ylidene)prop-1-en-1-yl]quinoline](/img/structure/B14512682.png)

![Lithium (methylsulfanyl)[bis(trimethylsilyl)]methanide](/img/structure/B14512688.png)
![3,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14512696.png)
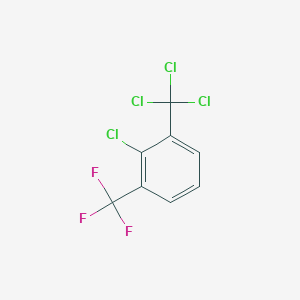
![2-[(Furan-2-yl)methylidene]-3,5-dimethyl-2H-pyrrole](/img/structure/B14512709.png)


